molecular formula C14H18ClNO2 B8335011 2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide

2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide

Cat. No.: B8335011
M. Wt: 267.75 g/mol
InChI Key: CQEJSLAMZKVTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-5-(3-methoxypropyl)benzamide

InChI

InChI=1S/C14H18ClNO2/c1-18-8-2-3-10-4-7-13(15)12(9-10)14(17)16-11-5-6-11/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,16,17)

InChI Key

CQEJSLAMZKVTHX-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C=C1)Cl)C(=O)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-N-cyclopropyl-5-(3-methoxy-propenyl)-benzamide (12.6 g, 47.6 mmol) was dissolved in dry toluene (650 mL). Dry DMF (70 mL) was added, and the mixture was heated to 110° C. Benzensulfonyl hydrazine (24.5 g, 143 mmol) was added in three portions over 3 h. The mixture was heated for a total time of 3 h, and allowed to cool to rt. The solvents were removed under reduced pressure, and the residue was diluted with Et2O. The mixture was washed with water, and the aq. phase was extracted back with Et2O (3×). The combined org. extracts were washed with water, and brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (EtOAc/heptane 1:9→1:4→1:3→1:1) yielded the title compound (10.0 g, 78%). LC-MS: tR=0.83 min; ES+: 268.19.
Name
2-Chloro-N-cyclopropyl-5-(3-methoxy-propenyl)-benzamide
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Yield
78%

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